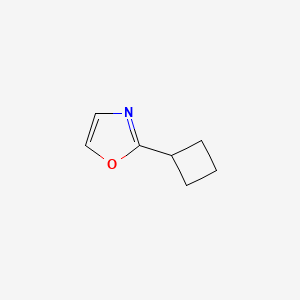

2-cyclobutyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6(3-1)7-8-4-5-9-7/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJQFTQXSAMTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 2 Cyclobutyl 1,3 Oxazole

Regioselective Functionalization of the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich heterocycle, but its aromaticity makes it susceptible to functionalization through methods that activate its specific carbon positions. The presence of the oxygen and nitrogen atoms influences the reactivity, particularly at the C-2, C-4, and C-5 positions.

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heterocyclic compounds. pearson.comgoogle.com This process involves the deprotonation of a carbon atom adjacent to a directing metalating group (DMG) by a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. pearson.comgoogle.com The resulting organolithium intermediate is a potent nucleophile that can be "trapped" by various electrophiles to introduce a wide range of substituents. google.com

For the oxazole ring system, the protons are acidic at all three positions (C-2, C-4, and C-5), but the C-2 proton is generally the most acidic and is preferentially abstracted. masterorganicchemistry.combiosynth.com In the case of 2-cyclobutyl-1,3-oxazole, the C-2 position is already substituted. Therefore, lithiation will be directed to the C-5 or C-4 positions. However, direct deprotonation of an unsubstituted C-4 or C-5 position can be challenging. A common strategy to achieve site-selectivity is to introduce a halogen atom, such as bromine, which can then be subjected to lithium-halogen exchange. For instance, the known compound 5-bromo-2-cyclobutyl-1,3-oxazole (B3000708) serves as an excellent precursor for generating a C-5 lithiated species upon treatment with n-BuLi or t-BuLi. masterorganicchemistry.comacs.org This lithiated intermediate can then react with a variety of electrophiles.

Table 1: Examples of Electrophilic Trapping of Lithiated Oxazoles This table is illustrative of general oxazole reactivity and is applicable to this compound derivatives.

| Lithiation Position | Electrophile | Reagent Example | Functional Group Introduced |

| C-5 | Carbon Dioxide | Dry CO₂ | Carboxylic Acid (-COOH) |

| C-5 | Aldehydes/Ketones | Acetone | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| C-5 | Alkyl Halides | Methyl Iodide | Alkyl Group (-CH₃) |

| C-5 | Cyanating Agents | Cyanogen (B1215507) Bromide | Carbonitrile (-CN) |

| C-4 | Silyl Halides | Trimethylsilyl Chloride | Silyl Group (-Si(CH₃)₃) |

This strategy allows for the precise installation of functional groups at specific positions on the oxazole ring, paving the way for diverse derivative synthesis.

Direct C-H arylation and transition-metal-catalyzed cross-coupling reactions are cornerstone methods for forming carbon-carbon bonds, providing an alternative to lithiation-based approaches. pharmaguideline.comfirsthope.co.in These reactions typically employ a palladium, copper, or nickel catalyst to couple a halogenated or organometallic heterocycle with a coupling partner. firsthope.co.inacs.org

Direct C-H Arylation allows for the coupling of an aryl halide directly with a C-H bond on the oxazole ring, often at the C-5 position. This method avoids the pre-functionalization step of creating an organometallic reagent. For this compound, direct C-5 arylation can be achieved using various aryl bromides or chlorides in the presence of a palladium catalyst and a suitable base. pharmaguideline.comresearchgate.net

The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov To apply this to the this compound scaffold, one would typically start with a halogenated derivative, such as 5-bromo-2-cyclobutyl-1,3-oxazole. acs.org Reaction with an arylboronic acid under Suzuki-Miyaura conditions would yield the corresponding 5-aryl-2-cyclobutyl-1,3-oxazole. The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Table 2: Comparison of Arylation Strategies for the Oxazole Ring

| Reaction Type | Oxazole Substrate | Coupling Partner | Typical Catalyst | Key Advantages |

| Direct C-H Arylation | This compound | Aryl Halide | Pd/Cu | Avoids pre-functionalization |

| Suzuki-Miyaura | 5-Bromo-2-cyclobutyl-1,3-oxazole | Arylboronic Acid | Pd(0) complex | High functional group tolerance |

| Stille Coupling | 5-Stannyl-2-cyclobutyl-1,3-oxazole | Aryl Halide | Pd(0) complex | Broad scope |

| Negishi Coupling | 5-Zincio-2-cyclobutyl-1,3-oxazole | Aryl Halide | Pd(0) or Ni(0) | High reactivity |

These coupling reactions are fundamental for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.

Modification of the Cyclobutyl Moiety and Other Substituents

Functionalization is not limited to the oxazole ring; the cyclobutyl group also presents opportunities for chemical modification, which can significantly alter the molecule's properties.

The saturated cyclobutane (B1203170) ring can undergo functionalization, primarily through free-radical pathways or by leveraging directing groups to activate specific C-H bonds. acs.orgslideshare.net

Halogenation of the cyclobutane ring can be achieved through free-radical substitution. pharmaguideline.com Reacting the compound with chlorine (Cl₂) or bromine (Br₂) under UV light or with a radical initiator like benzoyl peroxide can introduce a halogen atom onto the cyclobutyl ring. slideshare.netorgsyn.org For instance, using sulfuryl chloride (SO₂Cl₂) with a radical initiator is an effective method for chlorination. orgsyn.org The position of halogenation can be influenced by steric and electronic factors, but often results in a mixture of isomers.

Alkylation or Arylation of the cyclobutyl C-H bonds is more complex but can be achieved using modern synthetic methods. One advanced approach is palladium-catalyzed C-H activation, where a directing group temporarily installed on the molecule guides the catalyst to a specific C-H bond for functionalization with an aryl or alkyl halide. acs.org Another strategy involves converting a halogenated cyclobutane into an organometallic reagent (e.g., a Grignard or organozinc reagent) which can then be coupled with other electrophiles. Furthermore, potassium cyclobutyltrifluoroborate (B12209022) salts can participate in Suzuki-Miyaura coupling reactions to form aryl-substituted cyclobutanes. organic-chemistry.org

The oxidation and reduction of functional groups attached to either the oxazole or cyclobutyl ring are essential for elaborating the molecular structure.

Oxidation reactions can be used to introduce carbonyl or carboxyl functionalities. For example, if a hydroxyl group is present on the cyclobutyl ring, it can be oxidized to a ketone using standard reagents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidations. A cyclobutyl ketone can be further oxidized; strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the ring to form dicarboxylic acids. libretexts.orgyoutube.com A more controlled oxidation is the Baeyer-Villiger reaction, which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). libretexts.org If a precursor like (2-cyclobutyl-1,3-oxazol-5-yl)methanol (B13248512) is available, the primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid. ambeed.com

Reduction is commonly used to convert carbonyls to alcohols or to saturate double bonds. A ketone on the cyclobutyl ring can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric transfer hydrogenation can be employed to produce chiral alcohols with high enantioselectivity. acs.org While the oxazole ring itself is generally stable to reduction, harsh conditions can lead to ring opening or reduction to an oxazoline (B21484). organic-chemistry.org

The introduction of carboxylic acid and carbonitrile groups provides valuable handles for further synthetic transformations, such as amide bond formation or the creation of other heterocyclic systems.

A carboxylic acid can be introduced onto the oxazole ring by trapping a lithiated intermediate with carbon dioxide (CO₂). For example, lithiation at C-5 followed by quenching with dry ice is a standard method to produce this compound-5-carboxylic acid. biosynth.com Alternatively, as mentioned previously, oxidation of a precursor alcohol, such as (2-cyclobutyl-1,3-oxazol-5-yl)methanol, provides a direct route to the corresponding carboxylic acid. ambeed.com A carboxylic acid can also be installed on the cyclobutyl moiety, for example, through the oxidation of a suitable substituent or by building the molecule from a pre-functionalized starting material like 3-oxo-1-cyclobutane-carboxylic acid. google.comnih.gov

A carbonitrile (nitrile) group can be synthesized through similar strategies. Trapping a C-5 lithiated oxazole with a cyanating agent, such as cyanogen bromide or N-cyanobenzensulfonamide, would yield the 5-cyano derivative. Nitriles are valuable synthetic intermediates as they can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in cycloaddition reactions.

Computational and Theoretical Investigations of 2 Cyclobutyl 1,3 Oxazole

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-cyclobutyl-1,3-oxazole. These methods model the molecule's electronic structure, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the structural and electronic properties of organic molecules like this compound. irjweb.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms (conformational analysis) and predict the molecule's reactivity. irjweb.com

For this compound, a key conformational feature would be the orientation of the cyclobutyl ring relative to the oxazole (B20620) ring. DFT calculations can map the potential energy surface associated with the rotation around the C-C bond connecting the two rings, identifying the lowest energy conformers.

Key parameters derived from DFT that help in predicting reactivity include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. irjweb.commdpi.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and the electrophilicity index can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. irjweb.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 1.9 D | Measures the molecule's overall polarity. |

| Electrophilicity Index (ω) | 1.5 eV | Quantifies the ability to accept electrons. |

Note: This table is for illustrative purposes and contains hypothetical data.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. archive.orgarxiv.org These methods, including Hartree-Fock and more advanced techniques, are crucial for mapping a molecule's potential energy landscape. archive.orgnih.gov For this compound, this involves calculating the energy of the molecule in numerous different geometric arrangements.

The process of exploring the energy landscape can identify:

Global and Local Minima: These correspond to the most stable and other metastable conformations of the molecule.

Transition States: These are saddle points on the energy landscape that represent the energy barrier between different conformers or between reactants and products in a chemical reaction.

By combining global optimization algorithms like simulated annealing with ab initio calculations, researchers can predict the most likely structures and their relative stabilities without prior experimental knowledge. archive.org This is particularly useful for complex molecules where multiple conformations are possible due to flexible substituents like the cyclobutyl group. Comparing the results from different ab initio methods (e.g., Hartree-Fock vs. various DFT functionals) helps to assess the reliability of the predicted structures and their energy ranking. archive.org

Mechanistic Studies of Reaction Pathways and Selectivity

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations. DFT calculations are frequently used to authenticate proposed reaction mechanisms. longdom.orgnih.gov

For instance, in the synthesis of oxazoles, computational studies can model the entire reaction pathway, such as a tandem cycloisomerization/hydroxyalkylation or a gold-catalyzed cyclization of propargylic amides. researchgate.netmdpi.com These studies calculate the energies of reactants, intermediates, transition states, and products. By identifying the transition state with the lowest activation energy, the most plausible reaction pathway can be determined. nih.gov

Computational mechanistic studies can explain:

Regio- and Stereoselectivity: When a reaction can produce multiple isomers, computational modeling can predict which product is favored by comparing the activation energies of the different pathways leading to each isomer.

Role of Catalysts: The effect of a catalyst can be modeled by including it in the calculations, showing how it lowers the activation energy barrier and facilitates the reaction.

Table 2: Example of a Hypothetical Energy Profile for a Reaction Step in Oxazole Synthesis

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 (TS1) | +25.5 | Energy barrier for the first step |

| Intermediate | -5.2 | A metastable species formed during the reaction |

| Transition State 2 (TS2) | +18.7 | Energy barrier for the second step |

| Products | -15.0 | Final products of the reaction step |

Note: This table is for illustrative purposes and contains hypothetical data.

In Silico Assessment for Medicinal Chemistry Applications

The oxazole ring is a recognized pharmacophore present in numerous biologically active compounds and approved drugs. researchgate.netnih.govtandfonline.com Therefore, this compound could be a candidate for medicinal chemistry investigations. In silico tools are used at the very early stages of drug discovery to predict the potential of a compound and guide its development. researchgate.netbenthamscience.com

Computational drug design for a molecule like this compound would typically involve several key methodologies:

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target. nih.govnih.gov By placing the ligand (this compound) into the binding site of a receptor, docking algorithms calculate a binding score, which estimates the binding affinity. nih.gov This helps to identify potential biological targets and understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity. nih.govresearchgate.net If a series of related oxazole derivatives were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized compounds like this compound. The predictive ability of these models is often validated by cross-validation techniques. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. By analyzing a set of active oxazole-based compounds, a pharmacophore model can be generated and used to screen large databases for other molecules that fit the model, or to design new molecules with improved activity. researchgate.net

A promising drug candidate must not only have good biological activity but also favorable pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). Many potential drugs fail in clinical trials due to poor pharmacokinetics. benthamscience.com In silico models are crucial for predicting these properties early on.

For this compound, computational tools can predict:

Aqueous Solubility: Poor water solubility is a major hurdle in drug development. mdpi.com Computational models can estimate the thermodynamic solubility of a compound, helping to identify potential issues. For example, while initial hits in a series might show good activity, they can suffer from low solubility, which can sometimes be improved by introducing specific functional groups. mdpi.com

Metabolic Stability: The molecule's stability in the presence of metabolic enzymes (like cytochrome P450s) can be predicted. This helps to identify parts of the molecule that are susceptible to metabolic breakdown.

Permeability: Models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be simulated to predict a compound's ability to cross biological membranes, such as the gastrointestinal tract. mdpi.com

Drug-likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans.

Table 3: Hypothetical In Silico ADMET Profile for this compound

| Property | Predicted Value | Interpretation |

| LogP (Lipophilicity) | 2.1 | Good balance between solubility and permeability. |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble. |

| Human Intestinal Absorption | > 90% | Likely well-absorbed from the gut. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the brain. |

| CYP2D6 Inhibition | No | Low risk of a specific drug-drug interaction. |

| Lipinski's Rule of Five | 0 Violations | Good drug-like properties. |

Note: This table is for illustrative purposes and contains hypothetical data.

Toxicity Prediction Models

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. researchgate.net These mathematical models correlate the structural or property descriptors of a set of compounds with their biological activity, including toxicity. researchgate.net For oxazole derivatives, QSAR models have been developed to predict a range of biological activities and toxicities. researchgate.netmdpi.com The underlying principle is that the toxic potential of a molecule is encoded in its structure. By analyzing the physicochemical properties and structural features of this compound, its similarity to known toxicants can be assessed, and its likelihood of causing adverse effects can be predicted.

The process of toxicity prediction for a novel compound like this compound would involve several steps. Initially, the 2D and 3D structures of the molecule are generated and optimized. Following this, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. These descriptors for this compound, as computed by established chemical informatics tools, are fundamental inputs for toxicity prediction models. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO | PubChem |

| Molecular Weight | 123.15 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 123.068413911 | PubChem |

| Topological Polar Surface Area | 26 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 101 | PubChem |

This data is computationally generated and provides the basis for in silico toxicity modeling. nih.gov

Once the descriptors are calculated, they are used as input for various toxicity prediction models. These models can range from relatively simple linear regression methods to more complex machine learning algorithms like artificial neural networks. researchgate.net For instance, studies on other oxazole derivatives have employed multiple linear regression (MLR) and k-nearest neighbor molecular field analysis (kNN-MFA) to build 2D and 3D-QSAR models. nih.gov These models can predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and hepatotoxicity. Software tools like Toxtree and the Toxicity Estimation Software Tool (TEST) can be used to estimate the toxic hazard of a chemical by applying decision tree-based approaches and QSAR models. jcchems.comzsmu.edu.ua

Table 2: Overview of Applicable Toxicity Prediction Models for Oxazole Derivatives

| Model Type | Description | Key Descriptors Used | Predicted Endpoints |

|---|---|---|---|

| 2D-QSAR | Correlates 2D structural descriptors with toxicity. | Topological indices, constitutional descriptors, molecular connectivity indices. | General toxicity, mutagenicity, carcinogenicity. |

| 3D-QSAR | Uses 3D structural information to model interactions with biological targets. | Steric fields, electrostatic fields, hydrophobic fields. | Target-specific toxicity (e.g., enzyme inhibition). |

| Read-Across | Predicts toxicity based on data from structurally similar compounds. | Structural fragments, Tanimoto similarity. | Various toxicity endpoints based on analogue data. |

| Expert Systems | Rule-based systems that identify structural alerts for toxicity. | Presence of specific functional groups known to be associated with toxicity. | Alerts for potential DNA reactivity, protein binding, etc. |

This table summarizes common in silico models used for toxicity prediction of organic compounds, including those with an oxazole core.

In the context of this compound, a computational toxicologist would likely employ a battery of these models to build a comprehensive toxicity profile. The predictions from these models, while not a substitute for experimental testing, are invaluable for prioritizing compounds for further development, identifying potential hazards early in the research process, and designing safer chemical alternatives. The accuracy of these predictions is continually improving as more high-quality experimental data becomes available to train and validate the models. epa.gov

Biological Activities and Mechanistic Insights of 2 Cyclobutyl 1,3 Oxazole Derivatives

Antimycobacterial Activity and Structure-Activity Relationships (SAR)

Derivatives of 2-cyclobutyl-1,3-oxazole have been identified as a potent class of antimycobacterial agents. Research into this chemical series has provided valuable insights into their efficacy, selectivity, and the structural features that govern their activity against Mycobacterium tuberculosis.

A notable series of compounds, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthioureas, has demonstrated significant in vitro activity against both the standard H37Rv strain of Mycobacterium tuberculosis (MTB) and clinical isolates of multidrug-resistant M. tuberculosis (MDR-TB). nih.gov Out of fifteen synthesized compounds, seven displayed potent inhibition of both MTB and MDR-TB, with Minimum Inhibitory Concentrations (MICs) below 1 µM. nih.gov

One of the most promising compounds from this series, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea, exhibited an in vitro MIC of 0.14 µM. nih.gov This potency was found to be 2.5 times greater than that of the frontline anti-TB drug isoniazid (B1672263) against MTB and remarkably 80 times more active against MDR-TB. nih.gov In an in vivo murine model, this compound led to a significant reduction in the mycobacterial load in both the lungs and spleen, with log10 reductions of 2.8 and 3.94, respectively, comparable to the efficacy of isoniazid at the same dosage. nih.govnih.gov

The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of the substitution pattern on the phenyl/pyridyl ring for their antimycobacterial potency.

Table 1: In Vitro Antimycobacterial Activity of Selected 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea Derivatives

| Compound ID | Substitution on Phenyl/Pyridyl Ring | MIC against MTB H37Rv (µM) | MIC against MDR-TB (µM) |

|---|---|---|---|

| 8 | 2'-trifluoromethylphenyl | 0.14 | 0.14 |

| Isoniazid | (Reference Drug) | 0.35 | 11.2 |

Data sourced from Sriram et al., 2007. nih.gov

A crucial aspect of drug development is ensuring that the compounds are selective for the target pathogen with minimal toxicity to host cells. The selectivity of the this compound derivatives has been assessed using Vero cells, which are a continuous cell line derived from the kidney of an African green monkey.

The most active antimycobacterial compound, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea, was found to be non-toxic to Vero cells at concentrations up to 183 µM. nih.gov This results in a high selectivity index of over 1307, indicating a significant therapeutic window where the compound is effective against mycobacteria at concentrations that are not harmful to mammalian cells. nih.gov

Table 2: Cytotoxicity and Selectivity Index

| Compound | Cytotoxicity against Vero Cells (IC50 in µM) | Selectivity Index (SI = IC50 / MIC against MDR-TB) |

|---|---|---|

| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea | >183 | >1307 |

Data sourced from Sriram et al., 2007. nih.gov

Anticancer and Antimitotic Properties

In addition to their antimycobacterial effects, derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

A key derivative, identified as OAT-449, has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines such as HeLa and HT-29 within 24 hours of treatment. tandfonline.com This arrest is characterized by features of mitotic catastrophe, including the formation of large, multi-nucleated cells. tandfonline.com Following this mitotic arrest, the cancer cells undergo non-apoptotic cell death. tandfonline.com The induction of apoptosis, or programmed cell death, is another mechanism through which oxazole (B20620) derivatives can exert their anticancer effects. wikipedia.org In some instances, these compounds can trigger the cleavage of poly (ADP-ribose) polymerase (PARP) and pro-apoptotic caspase-3, which are key events in the apoptotic cascade. tandfonline.com

The primary mechanism for the antimitotic activity of compounds like OAT-449 is the inhibition of tubulin polymerization. tandfonline.com Microtubules, which are dynamic polymers of tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division. By inhibiting the polymerization of tubulin, these derivatives disrupt the formation of the mitotic spindle, leading to the observed G2/M cell cycle arrest and mitotic catastrophe. tandfonline.com Mechanistic studies have confirmed that OAT-449, similar to the well-known vinca (B1221190) alkaloid vincristine, directly inhibits tubulin polymerization. tandfonline.com While the precise binding site on tubulin for all this compound derivatives is not fully elucidated, their functional similarity to vinca alkaloids suggests a potential interaction with the vinca domain of tubulin.

Table 3: Anticancer Activity of OAT-449

| Cell Line | Cancer Type | Effect |

|---|---|---|

| HT-29 | Colorectal Adenocarcinoma | G2/M arrest, mitotic catastrophe, non-apoptotic cell death |

| SK-N-MC | Neuroepithelioma | Inhibition of tumor development in xenograft model |

| HeLa | Cervical Cancer | G2/M arrest, mitotic catastrophe, non-apoptotic cell death |

Data sourced from a 2020 study on OAT-449. tandfonline.com

Modulation of Receptor and Enzyme Activities

The structural characteristics of this compound derivatives make them suitable candidates for interacting with various biological targets, including G protein-coupled receptors and critical enzymes involved in disease pathways.

G Protein-Coupled Receptor (GPR) Agonism (e.g., GPR40)

Currently, there is a lack of specific published research detailing the activity of this compound derivatives as agonists for G Protein-Coupled Receptors, including the free fatty acid receptor 1 (GPR40). While the broader class of oxazole-containing compounds has been investigated for various receptor interactions, the direct evaluation of the 2-cyclobutyl substituted variants on GPR40 remains an area for future investigation.

Enzyme Inhibition (e.g., Histone Deacetylase 6, COX-inhibitors)

The inhibition of enzymes such as Histone Deacetylase 6 (HDAC6) and Cyclooxygenase (COX) is a key strategy in developing treatments for cancer and inflammatory diseases.

Histone Deacetylase 6 (HDAC6) Inhibition: Scientific literature specifically investigating this compound derivatives as HDAC6 inhibitors is not currently available. However, other classes of oxazole derivatives have been explored as potent HDAC inhibitors. chemenu.com For instance, hydroxamic acids bearing 1,3-oxazole cores have demonstrated significant inhibitory activity against various HDAC isozymes. chemenu.com These findings suggest that the oxazole scaffold can be a viable component in the design of new HDAC inhibitors, though the specific contribution of a 2-cyclobutyl substituent has yet to be characterized.

Cyclooxygenase (COX) Inhibition: There is limited specific information on this compound derivatives as COX inhibitors. The broader family of oxazole compounds includes established anti-inflammatory agents like oxaprozin, which functions as a non-selective COX inhibitor. google.comchemenu.com This indicates the potential of the oxazole ring system to serve as a core for COX-inhibiting drugs. A patent has described certain 2-(3H)-oxazolone derivatives as potential COX-2 inhibitors. evitachem.com Another patent has mentioned substituted cycloalkyl compounds, including a derivative of this compound-5-carboxamide, as modulators for treating inflammatory diseases, although without specifying COX inhibition as the mechanism.

General Antimicrobial and Antiviral Potentials

The oxazole ring is a common feature in many compounds developed for their antimicrobial and antiviral properties.

While direct studies on the antimicrobial and antiviral effects of this compound are scarce, related structures mentioned in chemical databases, such as this compound-4-carbonitrile, are noted for their potential in research targeting antiviral and antibacterial activities. The antiviral activity of the broader oxazole class is exemplified by compounds like (-)-hennoxazole A, a natural product with known antiviral properties. chemenu.com Numerous synthetic oxazole derivatives have been synthesized and have shown activity against various bacterial and fungal strains. For example, certain propanoic acid derivatives containing an oxazole ring exhibited potent antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis.

The table below summarizes the potential, though not yet specifically documented, activities based on the general properties of the oxazole class.

| Compound Class | Target | Observed Activity in General Oxazoles | Specific Data on 2-Cyclobutyl Derivatives |

| Oxazole Derivatives | HDAC6 | Potent inhibition by some hydroxamic acid-bearing oxazoles. chemenu.com | No Data Available |

| Oxazole Derivatives | COX Enzymes | Inhibition by compounds like Oxaprozin. google.comchemenu.com | Not Specifically Documented |

| Oxazole Derivatives | Bacteria | Broad-spectrum activity against various strains. | Mentioned as potential area of research. |

| Oxazole Derivatives | Viruses | Activity demonstrated by natural products like (-)-hennoxazole A. chemenu.com | Mentioned as potential area of research. |

Applications of 2 Cyclobutyl 1,3 Oxazole in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

The 2-cyclobutyl-1,3-oxazole moiety serves as a valuable and versatile building block for the construction of more complex molecular frameworks. The oxazole (B20620) ring itself can participate in a variety of chemical transformations that allow for its elaboration into larger heterocyclic systems.

One of the most powerful applications of oxazoles in synthesis is their participation as dienes in Diels-Alder reactions. wikipedia.org This cycloaddition with various dienophiles, particularly alkynes, provides a direct route to substituted pyridines. In this context, this compound can react with an alkyne to form a pyridine (B92270) ring bearing the cyclobutyl group, a transformation that is often facilitated by heat or Lewis acid catalysis. This strategy allows the rigid, non-planar cyclobutyl substituent to be incorporated into new aromatic systems, influencing their physical and biological properties.

Furthermore, the oxazole ring is amenable to functionalization, primarily at the C5 position, through electrophilic substitution reactions. wikipedia.org The C2 position can also be activated for reactions. For instance, deprotonation at the C2 position of an oxazole ring with a strong base can generate a lithiated species, which can then react with various electrophiles. However, with a substituent already at C2, the reactivity shifts to other positions. The presence of the cyclobutyl group at the C2 position directs functionalization to the C4 and C5 positions, allowing for the regioselective introduction of new chemical handles. The existence of derivatives such as (2-cyclobutyl-1,3-oxazol-5-yl)methanol (B13248512) demonstrates that the scaffold can be readily functionalized for further synthetic transformations. ambeed.com These functionalized intermediates can then be used in cross-coupling reactions or other carbon-carbon bond-forming reactions to assemble intricate molecular architectures.

| Reaction Type | Position(s) on Oxazole Ring | Potential Reagents | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Acts as Diene | Alkynes (e.g., dimethyl acetylenedicarboxylate) | Substituted Pyridines | wikipedia.org |

| Electrophilic Substitution | C5 | N-Bromosuccinimide (NBS), Nitrating agents | 5-Halo or 5-Nitro-oxazoles | wikipedia.org |

| Metalation-Alkylation | C5 | n-BuLi, then an alkyl halide | 5-Alkyl-oxazoles | princeton.edu |

Intermediates in the Synthesis of Bioactive Compounds

The 1,3-oxazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. nih.gov Consequently, this compound represents a highly promising intermediate for the development of novel therapeutic agents.

The incorporation of small, strained rings like cyclobutane (B1203170) is a well-established strategy in drug design to explore new chemical space and modulate pharmacokinetic properties. The cyclobutyl group can act as a bioisostere for other groups, such as a gem-dimethyl group or a phenyl ring, while introducing a unique conformational rigidity. Research into related structures supports this approach; for example, a series of 1,3-oxazole sulfonamides featuring a cyclopropyl (B3062369) ring at the 2-position were synthesized and found to exhibit potent tubulin polymerization inhibitory activity, a key mechanism for anticancer drugs. nih.gov By analogy, this compound could serve as a precursor for a new class of bioactive compounds where the cyclobutyl moiety plays a critical role in binding to a biological target.

The synthesis of such bioactive compounds would involve the initial preparation of the this compound core, followed by the strategic introduction of various pharmacophoric groups at other positions on the oxazole ring. This approach allows for the systematic exploration of structure-activity relationships (SAR), optimizing the compound's potency and selectivity.

Ligand Design in Metal Catalysis

Chiral ligands are essential for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds. Oxazole derivatives, particularly in their reduced oxazoline (B21484) form, are central to some of the most effective classes of chiral ligands, such as the bis(oxazoline) or "BOX" ligands. lifechemicals.com These ligands coordinate with a metal center (e.g., copper, rhodium, or palladium) to create a chiral environment that directs the stereochemical outcome of a reaction.

The compound this compound can be considered a key precursor for a new family of chiral ligands. The cyclobutane ring can serve as a rigid backbone to hold two oxazole or oxazoline rings in a specific spatial orientation, a critical factor for inducing high enantioselectivity. Indeed, a patent describes the synthesis of 1,2-bis-oxazolinyl-(2)-cyclobutanes, highlighting the viability of this structural combination for catalytic applications. google.com The steric bulk and defined conformation of the cyclobutyl group would directly influence the geometry of the resulting metal complex, thereby affecting its catalytic activity and selectivity in reactions such as cyclopropanation, hydrosilylation, or conjugate additions. Even as a monodentate ligand, the cyclobutyl group's steric profile could be beneficial in controlling access to the metal center.

Divergent Synthesis for Chemical Library Development

In modern drug discovery and materials science, the rapid synthesis of large, structurally diverse collections of molecules, known as chemical libraries, is paramount for high-throughput screening. Divergent synthesis, a strategy where a common intermediate is converted into a wide range of distinct products, is ideal for this purpose.

This compound is an excellent starting point for the divergent synthesis of a focused chemical library. The core scaffold provides a constant structural element—the 2-cyclobutyl group—while the C4 and C5 positions of the oxazole ring offer sites for chemical diversification. wikipedia.orgprinceton.edu A general synthetic plan could involve:

Large-scale synthesis of the this compound core.

Parallel reactions to introduce a variety of functional groups at the C5 position via electrophilic substitution or metalation.

Further diversification of the C4 position or the newly installed C5 substituent using an array of modern synthetic methods, such as cross-coupling, amidation, or click chemistry.

This approach allows for the efficient generation of hundreds or thousands of unique compounds, each containing the this compound motif but differing in their peripheral functionality. Such a library would be invaluable for screening against various biological targets to identify new lead compounds for drug development or to discover materials with novel properties. The defined three-dimensional character of the cyclobutyl group would impart a degree of structural rigidity and complexity often sought after in screening collections. nih.govmdpi.com

| Compound Name |

|---|

| This compound |

| (2-cyclobutyl-1,3-oxazol-5-yl)methanol |

| dimethyl acetylenedicarboxylate |

| N-Bromosuccinimide |

| n-Butyllithium |

| 1,2-bis-oxazolinyl-(2)-cyclobutanes |

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. Future research on 2-cyclobutyl-1,3-oxazole should prioritize the development of green and sustainable synthetic routes. ijpsonline.comijpsonline.com These modern approaches aim to enhance reaction efficiency, minimize waste, and utilize environmentally benign reagents and conditions. nih.govresearchgate.net

Key green synthetic strategies that could be adapted for the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. ijpsonline.comresearchgate.net A potential pathway could involve the microwave-assisted reaction of cyclobutanecarboxaldehyde (B128957) with tosylmethyl isocyanide (TosMIC), a variation of the van Leusen oxazole synthesis. nih.govresearchgate.net

Ultrasound-Promoted Reactions: Sonication offers another energy-efficient method to accelerate chemical transformations, often at milder temperatures. ijpsonline.com

Electrochemical Synthesis: This approach avoids the need for chemical oxidants by using an electric current to drive the reaction, offering a cleaner and more controlled synthesis. rsc.org A possible route could involve the electrochemical cycloaddition of cyclobutanecarboxylic acid and an appropriate isocyanide. rsc.org

Catalytic Methods: The use of reusable and non-toxic catalysts, such as copper or palladium catalysts, can lead to more efficient and sustainable processes. tandfonline.com Research could focus on a copper-catalyzed reaction between cyclobutanecarboxamide (B75595) and a suitable ketone. organic-chemistry.org

| Synthetic Method | Potential Reactants for this compound | Key Advantages | Relevant Research |

| Microwave-Assisted van Leusen Synthesis | Cyclobutanecarboxaldehyde, Tosylmethyl isocyanide (TosMIC) | Rapid reaction times, high yields | nih.gov, researchgate.net |

| Electrochemical Cycloaddition | Cyclobutanecarboxylic acid, Isocyanide derivative | Avoids chemical oxidants, green | rsc.org |

| Copper-Catalyzed Annulation | Cyclobutanecarboxamide, Ketone | Use of earth-abundant catalyst | organic-chemistry.org |

| Ultrasound-Promoted Synthesis | General oxazole precursors | Energy efficient, mild conditions | ijpsonline.com |

Advanced Computational Design and Optimization for Targeted Research

In silico methods are indispensable tools in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of novel compounds. nih.govijpsr.com For this compound, computational studies can provide valuable insights into its potential applications and guide experimental work.

Future computational research should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to determine the electronic structure, reactivity, and spectroscopic properties of this compound. This information is crucial for understanding its chemical behavior.

Molecular Docking: By creating virtual models of biological targets (e.g., enzymes, receptors), molecular docking can predict the binding affinity and mode of interaction of this compound. mdpi.com This can help to identify potential therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR): Once a series of this compound derivatives are synthesized and tested, QSAR models can be developed to correlate their chemical structures with their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized analogs.

| Computational Method | Application for this compound | Predicted Outcome | Relevant Research |

| Density Functional Theory (DFT) | Calculation of electronic properties | Understanding of reactivity and stability | nih.gov |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential therapeutic uses | mdpi.com, ijpsr.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Design of more potent analogs | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The oxazole scaffold is a versatile platform known to interact with a wide range of biological targets, leading to diverse pharmacological activities. tandfonline.comnih.govrsc.org A key research avenue for this compound will be the systematic exploration of its potential biological effects.

Based on the known activities of other oxazole derivatives, promising therapeutic areas to investigate include:

Anticancer Activity: Many oxazole-containing compounds have shown potent anticancer properties by targeting various mechanisms, such as tubulin polymerization or protein kinases. nih.govnih.govacs.org Initial screening of this compound against a panel of cancer cell lines would be a crucial first step.

Antimicrobial Effects: Oxazole derivatives have been reported to possess antibacterial and antifungal properties. nih.govrsc.org The unique cyclobutyl substituent may confer novel antimicrobial activities.

Anti-inflammatory Properties: Some oxazoles act as inhibitors of inflammatory enzymes like cyclooxygenase (COX). nih.gov The anti-inflammatory potential of this compound could be evaluated in relevant cellular and animal models.

Neurological Disorders: Oxazole-based compounds have been investigated for their potential in treating neurological conditions, including Alzheimer's disease, by targeting enzymes like acetylcholinesterase. mdpi.com

Comprehensive Structure-Activity/Property Relationship Mapping

Once initial biological activity is identified for this compound, a systematic Structure-Activity Relationship (SAR) study will be essential to optimize its potency and selectivity. tandfonline.comnih.gov This involves the synthesis and evaluation of a library of analogs with modifications at different positions of the molecule.

For this compound, SAR studies should focus on:

Modification of the Cyclobutyl Ring: Introducing substituents on the cyclobutyl ring or replacing it with other cyclic or acyclic moieties can provide insights into the steric and electronic requirements for activity.

Substitution on the Oxazole Ring: The C4 and C5 positions of the oxazole ring are amenable to substitution, allowing for the introduction of various functional groups to modulate the compound's properties. tandfonline.com

Bioisosteric Replacement: The oxazole ring itself can be replaced with other five-membered heterocycles (e.g., thiazole, imidazole) to explore the impact on biological activity. rsc.org

A hypothetical SAR exploration could involve the synthesis of derivatives and the evaluation of their impact on a specific biological target.

| Compound Series | Modification | Hypothetical Effect on Activity | Relevant Research |

| A | Substitution on the cyclobutyl ring | May alter binding pocket interactions | nih.gov |

| B | Substitution at the C4 position of the oxazole | Could influence electronic properties and solubility | tandfonline.com |

| C | Substitution at the C5 position of the oxazole | May impact target selectivity | tandfonline.com |

| D | Replacement of the cyclobutyl group with other alkyl or aryl groups | Could significantly change potency and pharmacokinetic properties | nih.gov |

Integration with High-Throughput Synthesis and Screening Platforms

To accelerate the discovery process, the integration of this compound and its derivatives into high-throughput synthesis (HTS) and screening platforms is crucial. rsc.orgacs.org These technologies allow for the rapid generation and evaluation of large numbers of compounds, significantly reducing the time and cost of drug discovery.

Future research in this area should involve:

Development of a Combinatorial Library: Based on the SAR studies, a combinatorial library of this compound analogs can be designed and synthesized using automated or semi-automated methods.

High-Throughput Screening (HTS): The synthesized library can be screened against a wide range of biological targets using HTS assays to identify promising lead compounds. rsc.org

High-Content Screening (HCS): For promising hits, HCS can provide more detailed information on their cellular effects, such as changes in morphology, protein localization, and cell signaling pathways.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of the novel chemical entity, this compound, and pave the way for its potential application in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.